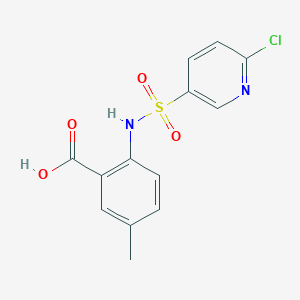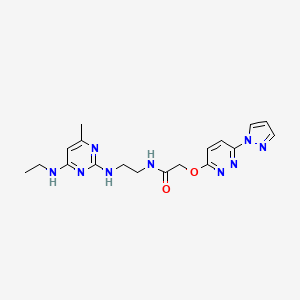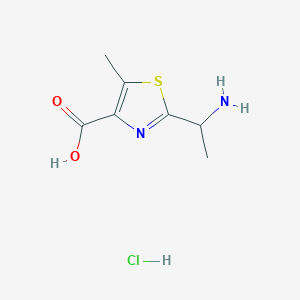![molecular formula C14H11N3O2S B2594336 [2-(Quinolin-5-ylamino)-1,3-thiazol-4-yl]acetic acid CAS No. 1519582-79-6](/img/structure/B2594336.png)
[2-(Quinolin-5-ylamino)-1,3-thiazol-4-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Quinolin-5-ylamino)-1,3-thiazol-4-yl]acetic acid is a useful research compound. Its molecular formula is C14H11N3O2S and its molecular weight is 285.32. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Allosteric HIV-1 Integrase Inhibitors
One significant application of quinolinyl-acetic acid derivatives is their role as allosteric HIV-1 integrase inhibitors (ALLINIs). These compounds inhibit viral replication by blocking integrase interactions with viral DNA and its cellular cofactor, LEDGF. This multifaceted mechanism of action, which includes the stabilization of an inactive multimeric form of integrase and the prevention of the formation of the stable synaptic complex, demonstrates the potential of these derivatives in developing potent antiretroviral therapies (Kessl et al., 2012).
Anticancer and Antimicrobial Activities
Quinolin-2(1H)-one derivatives have been synthesized and evaluated for their anticancer and antimicrobial activities. These compounds, specifically 3-(2-(4-(substituted-benzo[d]thiazol-2-yl)phenylamino)acetyl)-4‑hydroxy-1-methyl/phenyl quinolin-2(1H)-ones, have shown significant activity against MCF-7 and WRL68 cancer cell lines. Notably, certain hybrids displayed prominent activity, particularly against Gram-negative bacteria E. coli, indicating their potential as leads for developing new anticancer and antimicrobial agents (Bolakatti et al., 2020).
Synthesis and Evaluation of Novel Compounds
Research has also focused on synthesizing novel compounds with the core [2-(Quinolin-5-ylamino)-1,3-thiazol-4-yl]acetic acid structure for various applications. For instance, new (quinazolin-4-ylamino)methyl-phosphonates were synthesized through microwave irradiation, displaying weak to good antiviral activity against Tobacco mosaic virus (TMV), suggesting the utility of these compounds in developing antiviral agents (Luo et al., 2012).
Fluorescent Sensors
A Cu(ii) based sensor incorporating (quinolin-8-ylamino)-acetic acid hydrazide has been developed for the detection of HNO and S2- ions, demonstrating high sensitivity and selectivity. This sensor's application underscores the compound's utility in analytical chemistry, particularly for biological and environmental monitoring (Dutta et al., 2018).
Structural Studies
Structural analysis of co-crystals and salts of quinoline derivatives, including those with an amide bond, provides insight into the molecular interactions and properties of these compounds. These studies are crucial for understanding the chemical behavior and potential applications of quinoline derivatives in various fields, including material science and drug development (Karmakar et al., 2009).
Propiedades
IUPAC Name |
2-[2-(quinolin-5-ylamino)-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c18-13(19)7-9-8-20-14(16-9)17-12-5-1-4-11-10(12)3-2-6-15-11/h1-6,8H,7H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLZCHVILYHSRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC3=NC(=CS3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2594254.png)


![N-(2-(1H-indol-3-yl)ethyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2594260.png)

![(5Z)-5-[(4-heptylphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2594264.png)



![1-(3-Chlorophenyl)-5-[(2,4-dichlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2594271.png)
![6-[(2-oxo-2-piperidin-1-ylethyl)thio]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2594272.png)
![2-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid](/img/no-structure.png)

![1-(4-bromophenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]pyrrole-2-carboxamide](/img/structure/B2594275.png)
